DPEphos-Cy, also known as Bis(2-dicyclohexylphosphinophenyl) ether, is a ligand used in inorganic and organometallic chemistry. Its structure features a central phenyl ether group flanked by two dicyclohexylphosphine groups. (PubChem, Bis(2-dicyclohexylphosphinophenyl)ether: )
DPEphos-Cy's primary application lies in catalyst design, particularly for transition metal-mediated reactions. Its dicyclohexylphosphine groups bind strongly to transition metals, forming stable complexes. The central phenyl ether group, compared to its diphenyl counterpart (DPEphos), introduces a smaller bite angle (the angle between the two phosphine donors). This flexibility allows DPEphos-Cy to accommodate various metal centers and participate in diverse catalytic cycles. (AspiraSci, Bis(2-dicyclohexylphosphinophenyl) ether)
DPEphos-Cy finds use in homogeneous catalysis, where the catalyst remains in the same phase (usually liquid) as the reactants. Studies have explored its potential in various reactions, including:
Bis(2-dicyclohexylphosphinophenyl)ether is an organophosphorus compound characterized by its unique structure, which includes two dicyclohexylphosphine groups attached to a phenyl ether backbone. Its chemical formula is C₃₆H₅₂OP₂, and it is commonly referred to in the literature by its full name without abbreviations. This compound appears as a white solid and is notable for its high thermal stability, making it suitable for various applications in organic synthesis and catalysis .
While specific biological activity data for Bis(2-dicyclohexylphosphinophenyl)ether is limited, its structural properties suggest potential applications in medicinal chemistry. Compounds with similar phosphorus-containing structures have shown varied biological activities, including antimicrobial and anticancer properties. Further studies are necessary to elucidate any direct biological effects of this compound.
The synthesis of Bis(2-dicyclohexylphosphinophenyl)ether typically involves several steps:
Bis(2-dicyclohexylphosphinophenyl)ether has several notable applications:
Interaction studies involving Bis(2-dicyclohexylphosphinophenyl)ether primarily focus on its role as a ligand in catalytic systems. Research indicates that its steric and electronic properties significantly influence catalytic efficiency and selectivity. Studies have shown that variations in the substituents on the phosphine groups can alter the reactivity profiles of metal complexes formed with this compound, leading to enhanced performance in specific reactions .
Several compounds share structural or functional similarities with Bis(2-dicyclohexylphosphinophenyl)ether. A comparison highlights its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Diphenylphosphine | Phosphine | Simpler structure; less steric hindrance |
Tris(2-diphenylphosphino)phosphine | Triphosphine | Higher coordination number; more complex reactivity |
Bis(diphenylphosphino)phenol | Phosphine-phenol hybrid | Contains a phenolic group; different reactivity |
Bis(dicyclohexylphosphino)methane | Dicyclohexyl variant | Similar sterics but lacks ether functionality |
The unique feature of Bis(2-dicyclohexylphosphinophenyl)ether lies in its dual dicyclohexylphosphine groups combined with an ether linkage, providing enhanced steric bulk and electronic properties that are advantageous for specific catalytic applications.
Bis(2-dicyclohexylphosphinophenyl)ether (CAS 434336-16-0) is a member of the diphosphine ligand family, with the systematic IUPAC name dicyclohexyl-[2-(2-dicyclohexylphosphanylphenoxy)phenyl]phosphane. Its molecular formula, $$ \text{C}{36}\text{H}{52}\text{OP}_2 $$, corresponds to a molar mass of 562.74 g/mol. The compound’s structure consists of two dicyclohexylphosphine moieties connected by a diphenyl ether linkage, as depicted in its canonical SMILES representation:
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3OC4=CC=CC=C4P(C5CCCCC5)C6CCCCC6
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Common synonyms include DPEphos-Cy and (Oxydi-2,1-phenylene)bis[dicyclohexyl] phosphine, reflecting its structural relationship to the DPEphos ligand family. The cyclohexyl substituents at the phosphorus centers confer enhanced steric bulk compared to aryl-substituted analogs, influencing metal-ligand coordination dynamics.
The evolution of phosphine ligands traces back to the mid-20th century, with seminal discoveries such as Wilkinson’s catalyst ($$ \text{RhCl(PPh}3\text{)}3 $$) and Vaska’s complex ($$ \text{IrCl(CO)(PPh}3\text{)}2 $$) highlighting the role of triphenylphosphine ($$ \text{PPh}_3 $$) in stabilizing transition metal centers. These monodentate ligands enabled breakthroughs in hydrogenation and oxidative addition reactions but faced limitations in selectivity due to their narrow "bite angles" (the P–M–P coordination angle).
The 1970s–1980s saw the rise of bidentate diphosphines like 1,2-bis(diphenylphosphino)ethane (dppe) and 1,3-bis(diphenylphosphino)propane (dppp), which offered improved control over metal coordination geometry. However, their rigid backbones constrained catalytic versatility. This led to the development of wide-bite-angle ligands such as DPEphos (bite angle: 104°) and Xantphos (108°), which facilitated novel reaction pathways in hydroformylation and cross-coupling catalysis.
Bis(2-dicyclohexylphosphinophenyl)ether emerged as a structural analog of DPEphos, substituting phenyl groups with cyclohexyl rings to enhance steric protection of metal centers. This modification aimed to improve catalytic performance in sterically demanding transformations, such as the Buchwald-Hartwig amination.
Bis(2-dicyclohexylphosphinophenyl)ether shares a diphenyl ether backbone with DPEphos (bis[(2-diphenylphosphino)phenyl] ether) but replaces phenyl groups with cyclohexyl substituents at the phosphorus atoms. This alteration increases the ligand’s cone angle (a measure of steric bulk) from 145° (DPEphos) to approximately 160°, significantly influencing metal-ligand interactions. In contrast, Xantphos incorporates a xanthene backbone, enforcing a wider bite angle (108°) and greater rigidity compared to the flexible ether linkage in DPEphos derivatives.
The table below summarizes key structural and functional differences:
The cyclohexyl groups in Bis(2-dicyclohexylphosphinophenyl)ether reduce electron density at the phosphorus centers compared to DPEphos, moderating metal-ligand bond strength while improving solubility in nonpolar solvents. These traits make it particularly effective in palladium-catalyzed reactions requiring precise steric control, such as the Suzuki-Miyaura coupling of bulky substrates.
Irritant